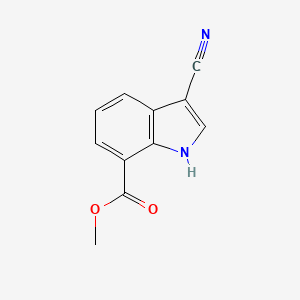

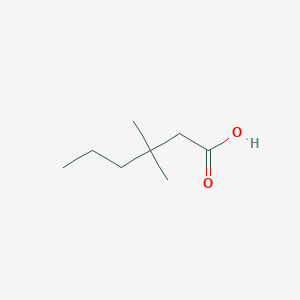

2-Acetamido-3-methylbenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-acetamidobenzimidazoles, involves the reacylation of methylbenzimidazol-2-ylcarbamate under the action of aliphatic and aromatic carboxylic acids . This suggests that a similar approach could potentially be used for synthesizing 2-acetamido-3-methylbenzoic acid by selecting appropriate starting materials and reagents. The efficiency of the synthesis process is influenced by factors such as the size of the alkyl group and the reaction temperature .

Molecular Structure Analysis

The molecular structure of 2-acetamidobenzoic acid, a compound similar to 2-acetamido-3-methylbenzoic acid, has been characterized by X-ray diffraction . It crystallizes in the orthorhombic crystal system and features a planar arrangement of all non-hydrogen atoms . This information can be useful in predicting the molecular structure of 2-acetamido-3-methylbenzoic acid, which may also exhibit planarity and similar crystalline properties.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 2-acetamido-3-methylbenzoic acid, they do discuss the reactivity of related compounds. For instance, the synthesis of 3-acetoxy-2-methylbenzoic anhydride from its acid and acid chloride counterparts indicates that acyl substitution reactions are possible with these types of compounds . This knowledge can be applied to understand the potential reactivity of 2-acetamido-3-methylbenzoic acid in forming derivatives or participating in further chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of 2-amino-3-methylbenzoic acid, which shares a similar structure to the compound of interest, have been determined through crystallographic studies . The compound exhibits monoclinic crystallinity and has a calculated density . These findings provide a basis for estimating the physical properties of 2-acetamido-3-methylbenzoic acid, such as its crystalline structure and density. Additionally, the chemical properties of related compounds, such as their ability to form hydrogen bonds and their antimicrobial activities, can offer insights into the behavior of 2-acetamido-3-methylbenzoic acid in biological systems .

Applications De Recherche Scientifique

Antiparasitic Activity

2-Acetamido-3-methylbenzoic acid and its derivatives have shown potential in antiparasitic treatments. Studies have demonstrated anticoccidial activity for 2-substituted PABAs, with significant potency in compounds like 4-amino-2-ethoxybenzoic acid and its derivatives (Rogers et al., 1964).

Synthesis of Pharmaceutical Intermediates

2-Acetamido-3-methylbenzoic acid plays a role in the synthesis of key intermediates for various pharmaceuticals. It has been utilized in the preparation of compounds like 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline, a potent thymidylate synthase inhibitor (Chen, Lin, & Qin, 2004).

Solubility and Model Correlation Studies

The solubility of 2-amino-3-methylbenzoic acid in various solvents has been extensively studied, providing crucial information for its purification and application in different formulations (Zhu et al., 2019).

Anti-inflammatory Applications

Derivatives of 2-acetamido-3-methylbenzoic acid have been explored for their potential as anti-inflammatory agents. For instance, certain benzo[b]thiophene derivatives exhibit notable anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Metabolism in Biological Systems

The metabolic pathways of acetamidothiazoles, including 2-acetamido derivatives, have been studied in rats, providing insight into their biotransformation and potential therapeutic applications (Chatfield & Hunter, 1973).

Solubility Temperature Plots

Studies on the solubility of compounds like 4-methylbenzoic acid contribute to understanding the solubility behavior of related compounds, including 2-acetamido-3-methylbenzoic acid, in pharmaceutical development (Grant et al., 1984).

Orientations Futures

Propriétés

IUPAC Name |

2-acetamido-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-8(10(13)14)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSVQRVZKWYZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505280 | |

| Record name | 2-Acetamido-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-methylbenzoic acid | |

CAS RN |

67081-69-0 | |

| Record name | Benzoic acid, 2-(acetylamino)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67081-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.